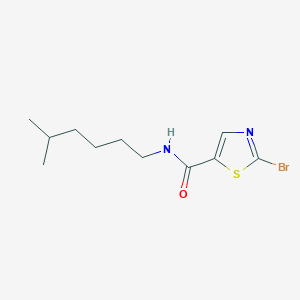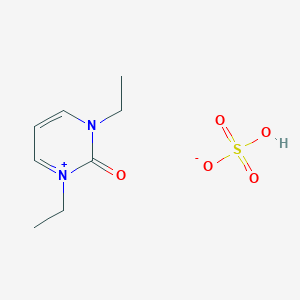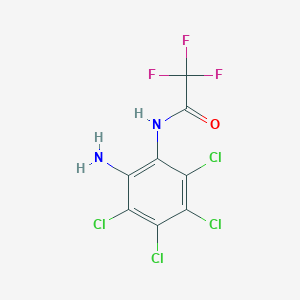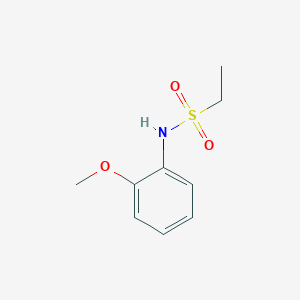
Ethanesulfonamide, N-(2-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanesulfonamide, N-(2-methoxyphenyl)- is an organic compound with the molecular formula C9H13NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an ethanesulfonyl moiety and a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanesulfonamide, N-(2-methoxyphenyl)- can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of ethanesulfonamide, N-(2-methoxyphenyl)- may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yields .
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonamide, N-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or amines; in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
Ethanesulfonamide, N-(2-methoxyphenyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethanesulfonamide, N-(2-methoxyphenyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity. The pathways involved often include the inhibition of folate synthesis in microorganisms, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a single sulfonamide group attached to a methane moiety.
N-(2-Methoxyphenyl)methanesulfonamide: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.
Uniqueness
Ethanesulfonamide, N-(2-methoxyphenyl)- is unique due to its specific combination of an ethanesulfonyl group and a 2-methoxyphenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other sulfonamides may not be as effective .
Properties
CAS No. |
57616-34-9 |
|---|---|
Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-3-14(11,12)10-8-6-4-5-7-9(8)13-2/h4-7,10H,3H2,1-2H3 |
InChI Key |
VHJYUXYQEDYZDR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



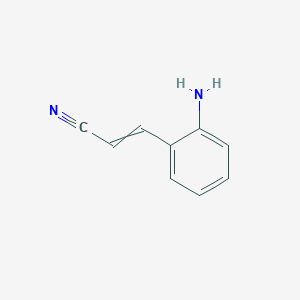

![Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate](/img/structure/B14629940.png)
![[1,1'-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)-](/img/structure/B14629944.png)

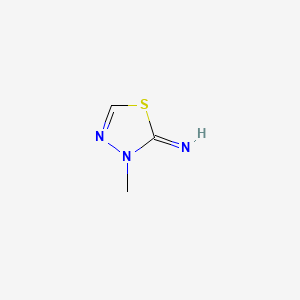
![5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-](/img/structure/B14629955.png)
